molecular formula C10H13BrN2O2 B13538412 3-Amino-3-(3-bromo-4-methoxyphenyl)propanamide

3-Amino-3-(3-bromo-4-methoxyphenyl)propanamide

Cat. No.: B13538412
M. Wt: 273.13 g/mol
InChI Key: ZPWSKECJWJBQSC-UHFFFAOYSA-N
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Description

3-Amino-3-(3-bromo-4-methoxyphenyl)propanamide is a chemical compound with the molecular formula C10H13BrN2O2 It is known for its unique structure, which includes an amino group, a bromine atom, and a methoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(3-bromo-4-methoxyphenyl)propanamide typically involves the reaction of 3-bromo-4-methoxybenzaldehyde with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the product while minimizing the production time and cost.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(3-bromo-4-methoxyphenyl)propanamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

3-Amino-3-(3-bromo-4-methoxyphenyl)propanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-3-(3-bromo-4-methoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. The amino group allows it to form hydrogen bonds with biological molecules, while the bromine and methoxy groups contribute to its reactivity and specificity. These interactions can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-3-(4-methoxyphenyl)propanamide
  • 3-Amino-3-(3-chloro-4-methoxyphenyl)propanamide
  • 3-Amino-3-(3-bromo-4-hydroxyphenyl)propanamide

Uniqueness

3-Amino-3-(3-bromo-4-methoxyphenyl)propanamide is unique due to the presence of both bromine and methoxy groups on the phenyl ring. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H13BrN2O2

Molecular Weight

273.13 g/mol

IUPAC Name

3-amino-3-(3-bromo-4-methoxyphenyl)propanamide

InChI

InChI=1S/C10H13BrN2O2/c1-15-9-3-2-6(4-7(9)11)8(12)5-10(13)14/h2-4,8H,5,12H2,1H3,(H2,13,14)

InChI Key

ZPWSKECJWJBQSC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(CC(=O)N)N)Br

Origin of Product

United States

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